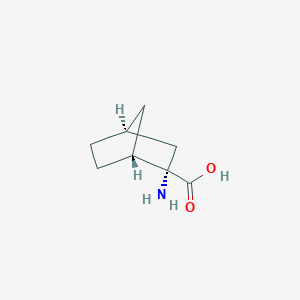

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- is a bicyclic compound with a unique structure that includes a norbornane framework. This compound is known for its stability and rigidity, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- typically involves a series of steps starting from simple organic molecules. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functional group modifications to introduce the carboxylic acid and amino groups. The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for the production of large quantities of the compound with high purity and consistency. The use of automated systems and advanced catalysts can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reagents.

Substitution: Halogenating agents or nucleophiles can be used under various conditions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: The compound can be modified through various reactions (oxidation, reduction, substitution) to create more complex structures.

- Reaction Mechanism Studies: Its unique structure allows researchers to study reaction pathways and mechanisms in organic chemistry.

Biology

In biological research, this compound is being investigated for its potential roles as:

- Biochemical Probes: It may serve as a tool for studying specific biochemical pathways.

- Drug Design: Its structural properties make it a candidate for developing new pharmaceuticals targeting various diseases.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic applications:

- Pharmaceutical Development: Research indicates that derivatives of this compound exhibit biological activities relevant to drug discovery.

- Therapeutic Potential: Investigations into its efficacy in treating conditions such as cancer or metabolic disorders are ongoing.

Industry

In industrial applications, bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- is used for:

- Polymer Synthesis: It can be incorporated into polymer structures to enhance material properties.

- Advanced Materials Production: The compound's rigidity and stability make it suitable for creating high-performance materials.

Case Study 1: DPP-4 Inhibition

A study explored the design of bicyclo(2.2.1)heptane derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, crucial for managing type 2 diabetes. The research demonstrated that modifications to the bicyclic structure could significantly enhance inhibitory potency, with one derivative showing an IC50 value of 16.8 nM.

Case Study 2: Photochemical Rearrangement

Research on the photochemical behavior of bicyclo(2.2.1)heptane derivatives revealed significant structural changes upon irradiation, leading to new products with potential biological implications. Understanding these rearrangements is vital for developing novel therapeutic agents.

Mechanism of Action

The mechanism by which Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism can vary depending on the context in which the compound is used, such as in drug design or material science.

Comparison with Similar Compounds

Similar Compounds

Bicyclo(2.2.1)heptane-2-carboxylic acid: A closely related compound with similar structural features but lacking the amino group.

Bicyclo(2.2.1)heptane-2-carboxylic acid, methyl ester: Another derivative with a methyl ester group instead of the amino group.

Uniqueness

The presence of the amino group in Bicyclo(221)heptane-2-carboxylic acid, 2-amino-, endo- makes it unique compared to its analogs

Biological Activity

Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- (commonly referred to as BCH) is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- IUPAC Name : 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

The compound features a bicyclic structure with both a carboxylic acid and an amino group, which are crucial for its biological interactions.

BCH primarily acts as an inhibitor of system L amino acid transporters, specifically LAT1 and LAT2. This inhibition can lead to the suppression of cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy . The mechanism involves binding to the transporters, thereby blocking the uptake of essential amino acids that are critical for tumor growth.

Biological Activities

Research highlights several key biological activities associated with BCH:

- Anticancer Effects : BCH has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that it effectively reduces cell viability in models of biliary tract cancer and other malignancies .

- Neuroprotective Properties : There is evidence suggesting that BCH may enhance insulin secretion by activating mitochondrial enzymes involved in glucose metabolism, which could have implications for neurodegenerative diseases .

- Biochemical Probes : The compound is being explored as a biochemical probe in drug design due to its ability to modulate specific biochemical pathways.

Synthesis and Derivatives

BCH can be synthesized through various methods, including:

- Diels-Alder Reaction : A common synthetic route that forms the bicyclic structure followed by functional group modifications.

- Continuous Flow Synthesis : An industrial method that allows for scalable production with high purity.

Comparative Analysis

The following table summarizes some structural comparisons between BCH and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bicyclo[3.3.0]octane-3-carboxylic acid | Bicyclic | Larger ring system; different reactivity |

| Norbornene derivative | Bicyclic | More flexible structure; varied functionalization |

| Bicyclo[4.4.0]decane-4-carboxylic acid | Bicyclic | Larger ring size; different biological activity |

Case Studies

- Inhibition of Amino Acid Transporters : A study demonstrated that BCH effectively inhibits LAT1 and LAT2 transporters, leading to reduced growth in various cancer cell lines .

- Clinical Trials : BCH derivatives have been tested in clinical settings, showing effectiveness against biliary tract cancers during Phase I and II trials, indicating its potential as a first-in-class therapeutic agent .

- Neurobiological Effects : Research indicates that BCH may influence insulin secretion through modulation of mitochondrial enzymes, suggesting its role in metabolic regulation .

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8-/m0/s1 |

InChI Key |

MPUVBVXDFRDIPT-BBVRLYRLSA-N |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1C[C@]2(C(=O)O)N |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.